(2S)-1-Ethylazetidine-2-carboxylic acid is a non-proteinogenic α-amino acid structurally similar to proline, featuring a four-membered azetidine ring instead of proline's five-membered pyrrolidine ring. [] This structural difference significantly influences its conformational rigidity and chemical reactivity.
(2S)-1-Ethylazetidine-2-carboxylic acid is a chiral compound belonging to the class of azetidine derivatives. It is characterized by a four-membered ring structure containing a carboxylic acid functional group. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and synthesis of biologically active molecules.
The compound can be synthesized through various chemical methods, with one notable route involving malonic ester intermediates, yielding high enantiomeric purity. The efficient synthesis of (S)-azetidine-2-carboxylic acid has been documented in several studies, highlighting its importance in organic synthesis and pharmaceutical applications .
(2S)-1-Ethylazetidine-2-carboxylic acid is classified as an amino acid derivative due to the presence of both an amine and a carboxylic acid group. It is also categorized under heterocyclic compounds because of its azetidine ring structure.
The synthesis of (2S)-1-Ethylazetidine-2-carboxylic acid can be accomplished through several methods, with one efficient route involving the following steps:
The molecular structure of (2S)-1-Ethylazetidine-2-carboxylic acid features:
The molecular formula is , and its molecular weight is approximately 129.16 g/mol. The compound exhibits specific stereochemistry denoted by (2S), indicating the configuration around the chiral center.
(2S)-1-Ethylazetidine-2-carboxylic acid can participate in various chemical reactions including:
These reactions highlight the versatility of (2S)-1-Ethylazetidine-2-carboxylic acid as a precursor for synthesizing more complex structures in medicinal chemistry.
The mechanism of action for (2S)-1-Ethylazetidine-2-carboxylic acid primarily involves its role as an intermediate in various synthetic pathways leading to biologically active compounds. Its structural features allow it to interact with various biological targets, potentially influencing enzyme activity or receptor interactions.
Research indicates that derivatives of azetidine-2-carboxylic acids exhibit significant biological activities, which may include antimicrobial and anticancer properties, although specific mechanisms for (2S)-1-Ethylazetidine-2-carboxylic acid require further investigation .
Quantitative analyses often reveal high enantiomeric excess when synthesized via asymmetric methods, making it suitable for applications requiring specific stereochemistry.
(2S)-1-Ethylazetidine-2-carboxylic acid finds applications in:
The ongoing research into its derivatives continues to unveil new potential applications in medicinal chemistry and beyond .
The biosynthesis of azetidine-containing compounds represents a convergent evolutionary strategy across biological kingdoms. While azetidine-2-carboxylic acid (AZE) was initially characterized in plant species like Convallaria majalis (lily of the valley) and sugar beets [3] [6], genomic evidence now confirms that bacteria independently evolved pathways for alkylated azetidine derivatives, including (2S)-1-ethylazetidine-2-carboxylic acid. This adaptation arose in specific actinobacterial and proteobacterial lineages as a chemical defense mechanism against herbivores and competitors, leveraging the structural mimicry of azetidine to proline for protein disruption [1] [9]. Microbial pathways diverged significantly from plant biosynthesis, where AZE derives from L-methionine via S-adenosylmethionine (SAM) cyclization [6]. In contrast, bacterial systems incorporate an ethylation step either pre- or post-cyclization, enabling the production of 1-ethylazetidine-2-carboxylate as a specialized metabolite. This evolutionary trajectory is linked to horizontal gene transfer events, with homologous azeJ-like genes identified in phylogenetically distant bacteria producing vioprolides, azetidomonamides, and bonnevillamides [1] [9].
(2S)-1-Ethylazetidine-2-carboxylic acid serves as a proline mimetic building block in non-ribosomal peptide (NRP) natural products, with its incorporation strictly governed by specialized NRPS machinery. These megasynthetases possess substrate-specific adenylation (A) domains that selectively activate the ethylazetidine carboxylate monomer, followed by thioesterification onto peptidyl carrier proteins (PCP) [1]. Crucially, condensation (C) domains within NRPS modules facilitate peptide bond formation between ethylazetidine and adjacent residues, often D-amino acids or hydroxy acids, generating structurally complex scaffolds like azabicyclenes [1] [9]. Genetic engineering studies demonstrate the biotechnological potential of this system: Heterologous expression of the azeJ synthase (from Pseudomonas aeruginosa) in the pyrrolizixenamide NRPS pathway replaced proline with ethylazetidine carboxylate, generating "azabicyclene" analogs [1]. This confirms NRPS machinery can process ethylazetidine without structural redesign, highlighting its compatibility as a proline surrogate. The ethyl group enhances peptide backbone rigidity and protease resistance compared to unsubstituted AZE, contributing to the biological activity of parent compounds [1].
AzeJ-class synthases catalyze the committed step in ethylazetidine carboxylate biosynthesis: the 4-exo-tet cyclization of SAM into the azetidine ring. Structural analyses (e.g., X-ray crystallography at 1.95–3.0 Å resolution) reveal these enzymes adopt a Rossmann-fold methyltransferase (MT1) architecture, typically forming homodimers [1] [9]. Key structural elements include:
Table 1: Structural Features of AzeJ-Class AZE Synthases
Feature | AzeJ (Pseudomonas) | VioH (Cystobacter) | Functional Implication |
---|---|---|---|
Quaternary Structure | Homodimer | Monomer | Dimerization may enhance SAM binding affinity |
SAM Kink Angle | 125° | 128° | Optimizes nucleophile-electrophile distance |
Key Residues | Phe134, Tyr175, Asp85 | Phe128, Tyr169, Asp80 | Maintains substrate strain & catalysis |
Active Site Volume | 220 ų | 210 ų | Accommodates SAM but excludes bulk water |
Post-cyclization, the enzyme accommodates methylthioadenosine (MTA) and AZE products, with minimal backbone rearrangement (Cα RMSD = 0.3 Å vs. SAH-bound state) [1]. The AZE nitrogen remains protonated, stabilized by cation-π interactions with Phe134 [1] [9].
Quantum mechanical calculations and mutagenesis studies confirm that cation-π interactions and desolvation effects are critical for lowering the activation barrier of the 4-exo-tet cyclization:
Table 2: Impact of Mutagenesis on AzeJ Synthase Activity
Mutation | Interaction Disrupted | Relative Activity (%) | Thermostability (ΔTm) | Catalytic Effect |
---|---|---|---|---|
Wild-Type | N/A | 100 | 0 °C | Reference activity |
F134A | Cation-π (product stabilization) | <1 | -2.1 °C | Loss of transition state stabilization |
Y175F | H-bond to substrate amine | 15 | -1.5 °C | Reduced nucleophile activation |
H58Y | Engineered cation-π (surface) | 186* | +3.9 °C | Enhanced rigidity & substrate affinity |
T304Y | Engineered cation-π (surface) | 162* | +2.8 °C | Improved conformational dynamics |
Data based on analogous mutations in related enzymes [1] [8]
These principles extend to enzyme engineering: Introducing surface-exposed cation-π pairs (e.g., H58Y, T304Y in PG63 polygalacturonase) improved thermostability (ΔTm up to +3.9°C) and activity (32-fold increase) by rigidifying loop regions adjacent to active sites [8].
Genomic and metagenomic analyses reveal that AZE/ethylazetidine synthases are distributed across diverse but phylogenetically constrained bacterial lineages:
Homologous enzymes function as SAM lyases, cleaving SAM to AZE and MTA without alkyl substitution. Phylogenetic reconstruction identifies three major clades:
Table 3: Phylogenetic Distribution of AZE Synthase Homologs
Bacterial Phylum | Representative Genera | Natural Product Association | Catalytic Product |
---|---|---|---|
Proteobacteria | Pseudomonas, Azetomonas | Azetidomonamides, Uncharacterized | AZE, 1-EthylAZE |
Actinobacteria | Streptomyces, Cystobacter | Vioprolides, Clipibicylene | Methyl-AZE, AZE |
Cyanobacteria | Microcystis, Nostoc | Bonnevillamides | Methyl-AZE |
Firmicutes | Bacillus, Paenibacillus | Unknown | Putative EthylAZE |
Horizontal gene transfer of azeJ-like genes into cyanobacterial (e.g., Microcystis) and planctomycetal lineages suggests ecological pressure favors azetidine alkaloid production in biofilms or nutrient-limited environments [1]. Notably, ethylazetidine-specific synthases remain rare, likely requiring substrate tunnel mutations to accommodate ethyl-SAM analogs or post-cyclization alkylation. Their occurrence correlates with NRPS clusters encoding ethyltransferase domains, indicating coordinated pathway evolution [1] [9].
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